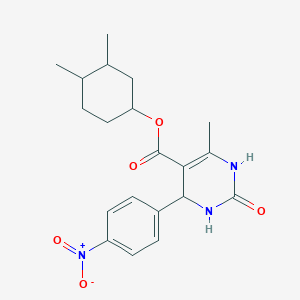![molecular formula C20H12BrFN2O2 B413586 3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413586.png)
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzooxazole Core: The benzooxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Bromination: The bromine atom is introduced through bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzooxazole with an appropriate amine under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts with boronic acids or esters under basic conditions.
Major Products
The major products formed from these reactions include substituted benzooxazoles, sulfoxides, sulfones, and biaryl compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzooxazole.
2-Bromo-3-fluorotoluene: Contains a bromine and fluorine atom on a toluene ring but lacks the benzooxazole moiety.
N-(4-fluorophenyl)-2-bromobenzamide: Similar but lacks the benzooxazole ring.
Uniqueness
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both bromine and fluorine atoms along with the benzooxazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C20H12BrFN2O2 |
|---|---|
Peso molecular |
411.2g/mol |
Nombre IUPAC |
3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H12BrFN2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-18-17(11-14)24-20(26-18)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) |
Clave InChI |
HAUGIUMQGCWWDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


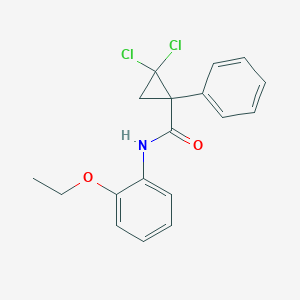
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B413504.png)
![N-(3-bromophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B413506.png)
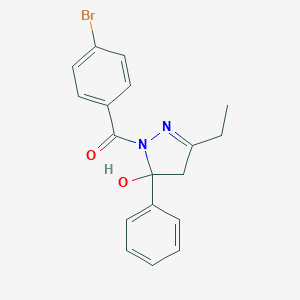


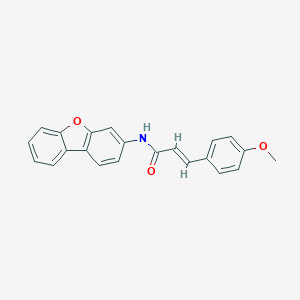
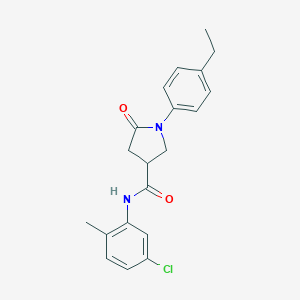
![[1-(3,4-Dimethyl-phenylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B413514.png)
![N~1~-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-chlorophenyl)ethanediamide](/img/structure/B413517.png)
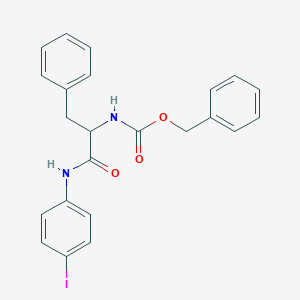
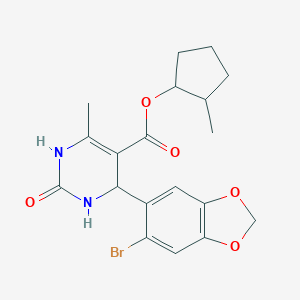
![3,4-Dimethylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B413522.png)
